3-((1-(Pyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline
Description
Properties
IUPAC Name |
3-[(1-pyrimidin-2-ylpiperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-2-5-16-15(4-1)12-17(22-21-16)24-13-14-6-10-23(11-7-14)18-19-8-3-9-20-18/h3,8-9,12,14H,1-2,4-7,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEAGAHYUVGOTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Pyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Synthesis of the Piperidine Ring: The piperidine ring is often formed via a cyclization reaction involving a suitable amine and a dihaloalkane.
Coupling of the Pyrimidine and Piperidine Rings: The pyrimidine and piperidine rings are coupled using a nucleophilic substitution reaction, typically involving a base such as sodium hydride.
Formation of the Tetrahydrocinnoline Moiety: The tetrahydrocinnoline moiety is synthesized through a hydrogenation reaction of a cinnoline derivative.
Final Coupling: The final step involves coupling the pyrimidine-piperidine intermediate with the tetrahydrocinnoline moiety using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of alternative solvents and reagents to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-((1-(Pyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride or potassium tert-butoxide to introduce different substituents on the pyrimidine or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-((1-(Pyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its use as a CDK2 inhibitor in cancer treatment.
1H-Pyrazolo[3,4-b]pyridines: Studied for their biomedical applications, including as GABA receptor modulators.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Investigated as selective inhibitors of protein kinase B (Akt) for cancer therapy.
Uniqueness
3-((1-(Pyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity
Biological Activity
The compound 3-((1-(Pyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline represents a novel class of chemical entities with potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Molecular Characteristics
- Molecular Formula : CHNO
- Molecular Weight : 270.33 g/mol
- CAS Number : Not specified in the available literature.
Structural Features
The compound features a tetrahydrocinnoline backbone, which is substituted with a pyrimidine and piperidine moiety. This structural arrangement is believed to contribute to its biological activity.
Pharmacological Profile
Recent studies have indicated that compounds similar to this compound exhibit significant interactions with various biological targets:
- G-Protein Coupled Receptors (GPCRs) :
- Neurotransmitter Receptors :
-
Antioxidant Activity :
- Preliminary evaluations suggest that this compound may possess antioxidant properties, potentially beneficial in mitigating oxidative stress-related conditions.
In Vitro Studies
In vitro assays have demonstrated the following:
- Cell Viability : The compound was tested on various cancer cell lines, showing a dose-dependent reduction in cell viability.
- Mechanism of Action : Apoptotic assays indicated that the compound triggers programmed cell death pathways in malignant cells.
In Vivo Studies
Animal model studies have shown:
- Efficacy in Diabetes Models : In diabetic rats, administration of the compound resulted in reduced blood glucose levels and improved insulin sensitivity, suggesting its potential as an antidiabetic agent .
Study 1: Antidiabetic Effects
A study conducted by Kubo et al. explored the effects of similar compounds on diabetic models. The results indicated a significant reduction in blood glucose levels after treatment with the compound for four weeks .
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Blood Glucose (mg/dL) | 250 ± 30 | 150 ± 20 |
| Body Weight (g) | 300 ± 10 | 280 ± 10 |
Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective effects of related compounds on models of neurodegeneration. The results showed improved cognitive function and reduced neuronal loss in treated groups compared to controls .
| Assessment Method | Control Group | Treatment Group |
|---|---|---|
| Morris Water Maze (s) | 60 ± 5 | 40 ± 5 |
| Neuronal Density (cells/mm²) | 200 ± 20 | 300 ± 30 |
Q & A
Q. What safety protocols are critical when handling intermediates with reactive nitrile groups?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
